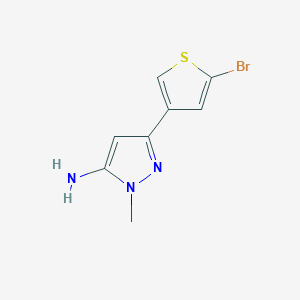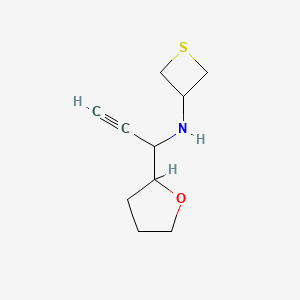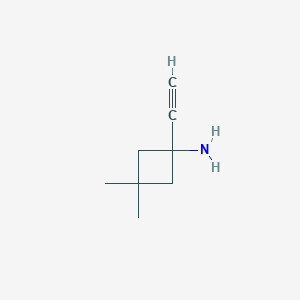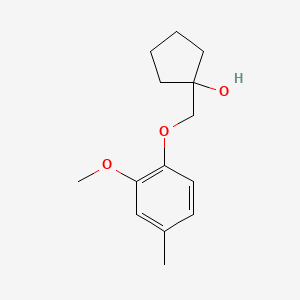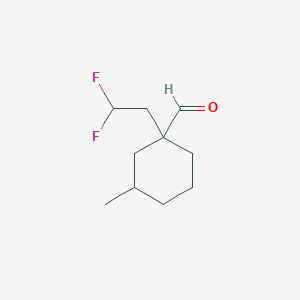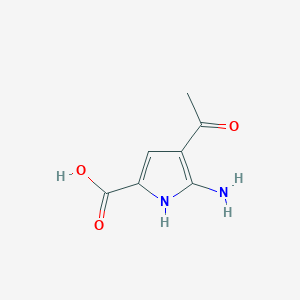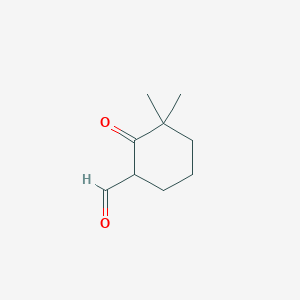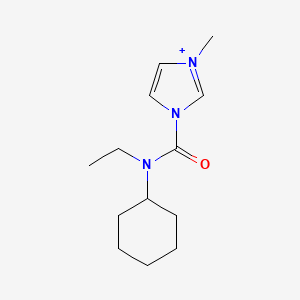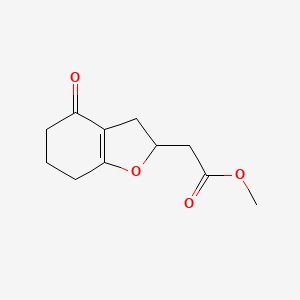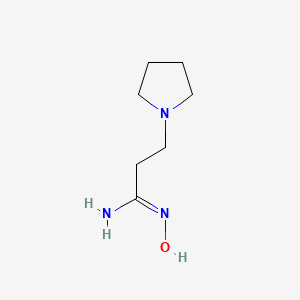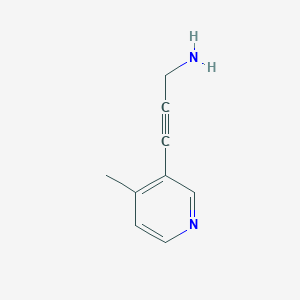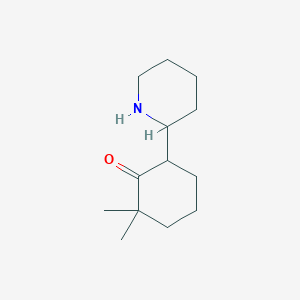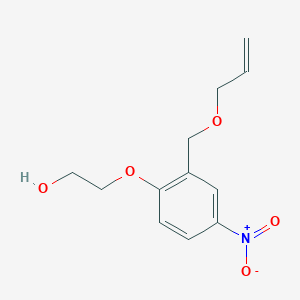
2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol is an organic compound with a complex structure that includes an allyloxy group, a nitrophenoxy group, and an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol typically involves multiple steps. One common approach is to start with the nitration of a phenol derivative to introduce the nitro group. This is followed by the allylation of the hydroxyl group and subsequent etherification to form the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-Allyloxyethanol: Shares the allyloxy group but lacks the nitrophenoxy moiety.
2-(2-Ethoxyethoxy)ethanol: Similar in having an ether linkage but differs in the absence of the nitro group and allyloxy group.
Uniqueness
The presence of both the nitro and allyloxy groups allows for diverse chemical transformations and interactions .
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[4-nitro-2-(prop-2-enoxymethyl)phenoxy]ethanol |
InChI |
InChI=1S/C12H15NO5/c1-2-6-17-9-10-8-11(13(15)16)3-4-12(10)18-7-5-14/h2-4,8,14H,1,5-7,9H2 |
Clave InChI |
FGGLKPYHGDNMLS-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


